4-Mercapto-2-pentanone
CAS No.: 92585-08-5
Cat. No.: VC3767928
Molecular Formula: C5H10OS
Molecular Weight: 118.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92585-08-5 |
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Molecular Formula | C5H10OS |
Molecular Weight | 118.2 g/mol |
IUPAC Name | 4-sulfanylpentan-2-one |
Standard InChI | InChI=1S/C5H10OS/c1-4(6)3-5(2)7/h5,7H,3H2,1-2H3 |
Standard InChI Key | KHIPEWLRUGVKIC-UHFFFAOYSA-N |
SMILES | CC(CC(=O)C)S |
Canonical SMILES | CC(CC(=O)C)S |
Introduction
Chemical Identity and Structure
Molecular Characteristics
4-Mercapto-4-methyl-2-pentanone (4MMP) is an organosulfur compound with the molecular formula C₆H₁₂OS and a molecular weight of 132.224 . It belongs to the class of alkylthiols, specifically characterized as 4-methylpentan-2-one substituted at position 4 by a mercapto (thiol) group . The IUPAC Standard InChIKey identifier for this compound is QRNZMFDCKKEPSX-UHFFFAOYSA-N, and it is registered with CAS number 19872-52-7 .
Nomenclature and Alternative Names
The compound is known by numerous synonyms in scientific literature and commercial contexts. These include: 4-Methyl-4-thiolpentan-2-one, 4-Methyl-4-sulfanyl-2-pentanone, 4-Mercapto-4-methyl-pentan-2-one, 4-Sulfanyl-4-methylpentan-2-one, 4-Sulphanyl-4-methylpentan-2-one, and 4-Methyl-4-mercaptopentan-2-one . In the flavor and fragrance industry, it is sometimes referred to as "Cat Ketone" due to its distinctive sensory characteristics .
Physical and Chemical Properties
Physical Properties
4MMP presents as a colorless to pale yellow transparent liquid at room temperature . Table 1 summarizes its key physical properties:
Chemical Properties and Sensory Characteristics
This compound is notable for its powerful olfactory properties. It is described as having a repellent character when in neat form or at high concentrations but possesses desirable sensory qualities at appropriate dilutions . Its odor profile is characterized as meaty and black currant-like, and it is specifically used to create the distinctive "catty note" (cat-like aroma) associated with black currant in flavoring applications .
In analytical settings, 4MMP has been studied using gas chromatography techniques. The Van Den Dool and Kratz retention indices (RI) have been reported as 942 on DB-5 columns and 937 on SE-54 columns, providing valuable data for its identification in complex matrices .
Natural Occurrence and Sources
Distribution in Foods and Beverages
4-Mercapto-4-methyl-2-pentanone has been identified in several natural sources, making it a compound of interest in food chemistry. It occurs naturally in Sauvignon blanc grapes and the resulting wines, where it contributes significantly to the varietal's distinctive aroma profile . The compound has also been detected in:
In these natural contexts, 4MMP plays a vital role in creating aromatic complexity. In Sauvignon blanc wine particularly, it is considered crucial for typicity and characteristic flavor, contributing blackcurrant and catty notes that are hallmarks of certain wine styles .
Production and Biosynthesis
Enzymatic Liberation from Precursors
In natural systems, particularly during wine fermentation, 4MMP is primarily released from precursor compounds through enzymatic action. Research indicates that cysteine-S-conjugate β-lyase enzymes are responsible for this conversion during yeast alcoholic fermentation, though the natural conversion rate is notably low at less than 5% .
The precursor compound identified in research, cys-4MMP, has been characterized through spectroscopic methods. Nuclear Magnetic Resonance (NMR) data for this precursor indicates specific chemical shifts that confirm its structure:
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¹H NMR (600 MHz; D₂O) spectrum shows signals at δ = 1.41 (s, 2×CH₃), 2.25 (3H, s, C(O)CH₃), 2.83 (1H, d, J = 15.4 Hz, C(O)CHAHB), 2.88 (1H, d, J = 15.4 Hz, CHAHB), 3.05 (1H, dd, J = 7.8 and 13.8 Hz, SCHAHB), 3.18 (1H, dd, J = 4.2 and 13.8 Hz, SCHAHB), and 3.92 (1H, dd, J = 4.2 and 7.8 Hz, H₂NCH) .
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¹³C NMR spectrum shows δ = 27.9, 28.0, 28.6, 31.7, 44.1, 53.5, 54.2, 172.5, and 213.5 .
Microbial Production Systems
Research has explored various microbial systems for the biotechnological production of 4MMP. Studies have screened cell extracts from diverse microorganisms for their ability to convert the cysteine precursor to the active aroma compound. These include bacteria such as Bacillus subtilis, E. limosum, Lactobacillus species, and Shewanella putrefaciens, as well as yeasts including Saccharomyces cerevisiae, Kluyveromyces species, Debaryomyces hansenii, and Schizosaccharomyces pombe .
The enzymatic conversion pathway has been studied as a potential method for industrial production or aroma enhancement in fermented products, though optimizing conversion efficiency remains a challenge in these systems .
Analytical Methods and Detection
Chromatographic and Spectroscopic Techniques
Detection and quantification of 4MMP typically employ sophisticated analytical techniques due to its presence at very low concentrations in natural sources. Liquid chromatography-mass spectrometry (LC-MS) has been utilized for determination of both the compound and its precursors .
For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy has proven valuable. Researchers have employed ¹H NMR, ¹³C NMR, and 2D HSQC (heteronuclear single quantum coherence) techniques to validate the compound structure and its precursors .
Applications in Flavor Industry
Sensory Impact and Usage
Due to its powerful aroma characteristics, 4MMP has significant applications in the flavor and fragrance industry. It is particularly valued for:
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Wine aroma enhancement, especially in Sauvignon blanc styles
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Creation of blackcurrant flavors in various applications
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Addition of distinctive catty notes in specific flavor profiles
The compound is considered one of the most potent odorants in certain applications, such as Japanese green tea (sencha) infusions, based on aroma extract dilution analysis . It also contributes significantly to grapefruit/sulfury aroma notes in fruit juice concentrates .
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